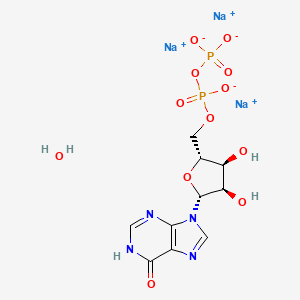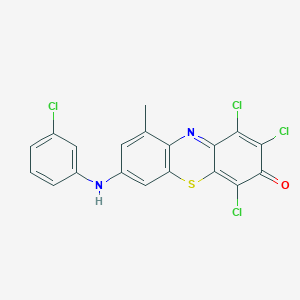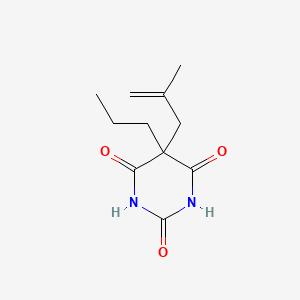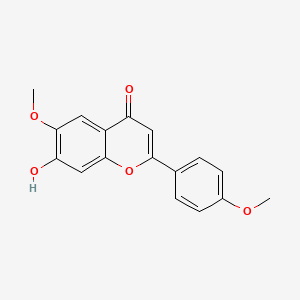
7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one is a chemical compound belonging to the class of chromones Chromones are a group of naturally occurring compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one typically involves the use of various organic reactions. One common method is the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The resulting intermediate undergoes cyclization to form the chromone structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process typically includes the use of high-purity starting materials, controlled reaction conditions, and purification steps such as recrystallization or chromatography to obtain the desired product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydrochromones.
Substitution: Various substituted chromones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer effects, it may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biochanin B: 7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one.
Formononetin: 7-Hydroxy-4’-methoxyisoflavone.
Genkwanin: 5-Hydroxy-4’,7-dimethoxyflavone.
Uniqueness
7-Hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one is unique due to its specific substitution pattern on the chromone core, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H14O5 |
|---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
7-hydroxy-6-methoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-8-13(18)12-7-17(21-2)14(19)9-16(12)22-15/h3-9,19H,1-2H3 |
InChI-Schlüssel |
KHUZCLMXRILDTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


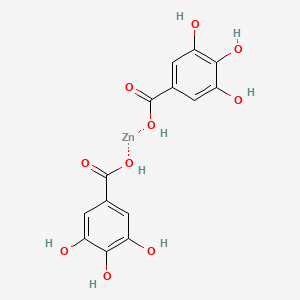
![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)

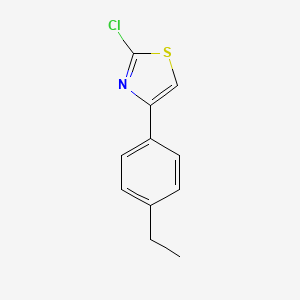
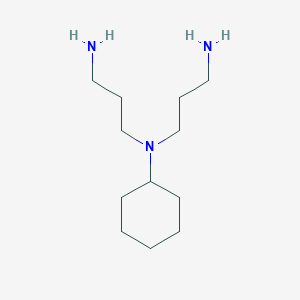



![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
